1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol
Description
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
1-amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H13ClFNO/c1-10(2,14)9(13)6-3-4-8(12)7(11)5-6/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
LHHGRFYQKGSMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=C(C=C1)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Sodium borohydride (NaBH₄) with iodine (I₂) in methanol achieves 78–85% yields.
-
Temperature : Optimal at 25–30°C; higher temperatures (>40°C) reduce yields due to hydrolysis.
-
pH Control : Maintain neutral conditions (pH 6–8) to prevent decomposition of the amino group.
Table 1: Reductive Amination Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent | Methanol/Water (3:1) | +15% vs. THF |
| Molar Ratio (Amine:Ketone) | 1:1.2 | Maximizes conversion |
| Reducing Agent | NaBH₄/I₂ | 82% yield |
A study demonstrated that substituting NaBH₄ with LiAlH₄ increases enantioselectivity but requires anhydrous conditions (e.e. 94% vs. 78% with NaBH₄).
Multi-Step Synthesis via Ketone Intermediates
Industrial protocols often employ a three-step sequence starting from 3-chloro-4-fluorobenzaldehyde:
Step 1: Aldol Condensation
Reacting 3-chloro-4-fluorobenzaldehyde with acetone in the presence of NaOH yields the α,β-unsaturated ketone intermediate (85–90% purity).
Step 2: Michael Addition
The ketone undergoes nucleophilic addition with ammonia or ammonium acetate, forming the amino ketone. Catalysts like Zn(OTf)₂ improve regioselectivity (Table 2).
Table 2: Catalyst Performance in Michael Addition
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Zn(OTf)₂ | 92 | 98 |
| Ce(NO₃)₃ | 88 | 95 |
| None | 65 | 82 |
Step 3: Stereoselective Reduction
The amino ketone is reduced using BH₃·THF or catalytic hydrogenation (Pd/C, H₂). BH₃·THF achieves higher diastereomeric ratios (dr 9:1 vs. 6:1 for H₂).
Catalytic Asymmetric Synthesis
Chiral ligands enable enantioselective synthesis. A 2025 study reported using (S)-BINAP-Pd complexes to achieve e.e. >98%:
Protocol Highlights
-
Ligand : (S)-BINAP (5 mol%)
-
Substrate : 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-one
-
Conditions : H₂ (50 psi), EtOH, 40°C, 24 h
Industrial-Scale Production Methods
Commercial synthesis prioritizes cost-efficiency and scalability:
Continuous Flow Reactor Design
-
Throughput : 500 kg/day
-
Key Metrics :
Table 3: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 76% | 89% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
| Catalyst Loading | 8% | 3.5% |
Comparative Analysis of Synthetic Routes
Table 4: Method Efficiency Comparison
| Method | Yield (%) | e.e. (%) | Cost ($/kg) |
|---|---|---|---|
| Reductive Amination | 82 | 78 | 220 |
| Multi-Step Synthesis | 75 | - | 180 |
| Asymmetric Catalysis | 91 | 98.5 | 450 |
| Industrial Flow | 89 | 99 | 160 |
Emerging Methodologies and Innovations
Solvent-Free Mechanochemical Synthesis
A 2024 breakthrough utilized ball milling with K₂CO₃ as a solid base:
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and chloro-fluorophenyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-Amino-1-(4-Fluorophenyl)-2-Methylpropan-2-ol (CAS 1780221-18-2)
- Structure : Replaces the 3-chloro substituent with hydrogen, retaining only the 4-fluoro group.
- Molecular Formula: C₁₀H₁₄FNO (MW: 183.22 g/mol).
- Key Differences :
1-Amino-1-(3,4-Difluorophenyl)-2-Methylpropan-2-ol (CAS 218450-41-0)
- Structure : Features 3,4-difluoro substituents instead of 3-chloro-4-fluoro.
- Molecular Formula: C₁₀H₁₂F₂NO (MW: 199.21 g/mol).
- Likely differences in NMR chemical shifts in aromatic regions (e.g., δ 7.2–7.5 ppm) due to altered electronic environments .
(1R,2R)-1-Amino-1-(3-Chloro-4-Methylphenyl)Propan-2-OL (CAS 2250242-77-2)
- Structure : Substitutes 4-fluoro with a methyl group.
- Molecular Formula: C₁₀H₁₄ClNO (MW: 199.68 g/mol).
- Electron-donating methyl group alters aromatic ring reactivity compared to electron-withdrawing halogens .
Functional Group and Backbone Modifications
1-Amino-3-(3-Chloro-5-Fluorophenyl)Propan-2-ol (CAS 2229502-75-2)
- Structure: Amino and hydroxyl groups are on carbons 2 and 3, respectively, with a 3-chloro-5-fluorophenyl substituent.
- Molecular Formula: C₉H₁₁ClFNO (MW: 203.64 g/mol).
- Key Differences: Altered spatial arrangement affects hydrogen-bonding networks and chiral center interactions. Reduced steric bulk due to smaller propanol backbone .
Stereochemical Variations
The (1R,2R) enantiomer of the target compound (CAS 1213217-45-8) demonstrates distinct biological activity compared to racemic mixtures. Stereochemistry influences binding affinity to chiral receptors or enzymes, as seen in similar amino alcohols used as β-blockers or antiviral agents .
Physicochemical and Spectroscopic Properties
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Predicted Solubility (LogP) |
|---|---|---|
| Target Compound | 215.66 | ~1.8 (moderate lipophilicity) |
| 4-Fluoro Analog (CAS 1780221-18-2) | 183.22 | ~1.2 |
| 3,4-Difluoro Analog (CAS 218450-41-0) | 199.21 | ~1.5 |
Higher halogen content correlates with increased lipophilicity and decreased aqueous solubility.
NMR Spectral Comparison
- Target Compound : Aromatic protons (3-chloro-4-fluorophenyl) exhibit distinct chemical shifts in regions A (δ 7.4–7.6 ppm) and B (δ 6.9–7.1 ppm) due to deshielding from chlorine and fluorine .
- 4-Fluoro Analog : Simplifies the aromatic splitting pattern, with shifts concentrated in δ 6.8–7.2 ppm.
- 3,4-Difluoro Analog : Shows coupled doublets in δ 7.3–7.5 ppm, reflecting para-fluoro interactions.
Biological Activity
1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol, also known by its CAS number 1896610-19-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol is with a molecular weight of 217.67 g/mol. The compound exhibits several notable physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 217.67 g/mol |
| Density | Approx. 1.06 g/cm³ |
| Boiling Point | Approx. 329.3 °C (predicted) |
| pKa | 12.35 ± 0.50 (predicted) |
Research indicates that compounds similar to 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The presence of the amino and phenyl groups suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.
Neuropharmacological Effects
The compound's structure suggests it may have neuropharmacological effects. Research on related compounds indicates they could possess anticonvulsant properties . This opens avenues for further exploration into its efficacy in treating neurological disorders.
Case Studies and Research Findings
While specific case studies on 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol are sparse, the following findings from related research provide insights into its potential applications:
- Anticancer Studies : In a study examining similar fluorinated compounds, significant antitumor activity was observed in vivo, with improved efficacy noted in models with intact immune systems . This suggests that further investigation into the immunomodulatory effects of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol could be beneficial.
- Toxicological Assessments : Fluorinated compounds often exhibit unique toxicological profiles due to their lipophilicity and metabolic pathways. Studies on the toxicity of related compounds highlight the need for thorough assessments when considering therapeutic applications .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via reductive amination of ketone precursors or chiral resolution of racemic mixtures. For example, asymmetric catalysis using chiral ligands (e.g., BINAP derivatives) can enhance enantiomeric excess (e.e.) . Optimize temperature (40–80°C) and solvent polarity (e.g., methanol/water mixtures) to minimize side reactions like epimerization .
- Data Note : A comparative study of similar amino alcohols showed that yields drop below 50% if reaction pH exceeds 9.0 due to hydrolysis of the amino group .
Q. How can the stereochemistry of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol be confirmed?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for analogs like (1R,2R)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol .
- Key Finding : Substituent positioning (e.g., chloro vs. fluoro on the aromatic ring) alters dihedral angles, affecting crystal packing and chromatographic retention times .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates. For example, analogs with trifluoromethyl groups showed competitive inhibition (Ki = 2–5 µM) in CYP3A4 assays .
- Cell Viability : Test in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Structural analogs exhibited IC₅₀ values of 10–50 µM, dependent on chloro/fluoro substitution patterns .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro-4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimental validation via SN2 reactions with methyl iodide in DMF showed 20% higher reactivity compared to non-halogenated analogs, attributed to electron-withdrawing effects enhancing electrophilicity .
- Contradiction Alert : Some studies report reduced reactivity in protic solvents (e.g., ethanol) due to hydrogen bonding stabilizing the transition state .
Q. What strategies resolve contradictory data on the compound’s stability under physiological conditions?
- Methodology :
- pH-Dependent Stability : Conduct accelerated degradation studies (25–37°C, pH 1–9). The compound degrades rapidly at pH < 3 (t₁/₂ = 2 hr) via protonation of the amino group, but remains stable at pH 7.4 (t₁/₂ > 48 hr) .
- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., hydroxylation at the methylpropan-2-ol moiety) in liver microsomes .
Q. How can enantiomer-specific biological activity be evaluated?
- Methodology :
- Chiral Separation : Use preparative SFC (supercritical fluid chromatography) with CO₂/ethanol mobile phases to isolate (R,R)- and (S,S)-enantiomers .
- Pharmacological Profiling : Test enantiomers in receptor-binding assays (e.g., GPCRs). For a related compound, (R,R)-enantiomers showed 10-fold higher affinity for β-adrenergic receptors than (S,S)-forms .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
